2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid
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Overview
Description
2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid is an organic compound with the molecular formula C₈H₁₀N₂O₄S. It is known for its role in various chemical and biological applications due to its unique structural properties. The compound consists of a pyridine ring attached to an ethanesulfonic acid group via a carbonyl-amino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid typically involves the reaction of 3-pyridinecarboxylic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. It can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Pyridinylcarbonyl)amino]ethanesulfonic acid
- 2-[(2-Pyridinylcarbonyl)amino]ethanesulfonic acid
- 2-[(3-Pyridinylcarbonyl)amino]propionic acid
Uniqueness
2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its role as a versatile reagent in organic synthesis make it particularly valuable in research and industrial applications .
Properties
CAS No. |
325970-24-9 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(pyridine-3-carbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-8(7-2-1-3-9-6-7)10-4-5-15(12,13)14/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14) |
InChI Key |
PWDVAASLIBJOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
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